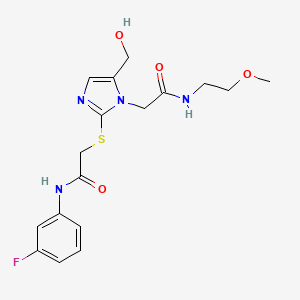

N-(3-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(3-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring a fluorinated aromatic system, a substituted imidazole core, and a thioether linkage. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous methodologies in the literature .

Properties

IUPAC Name |

2-[2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O4S/c1-26-6-5-19-15(24)9-22-14(10-23)8-20-17(22)27-11-16(25)21-13-4-2-3-12(18)7-13/h2-4,7-8,23H,5-6,9-11H2,1H3,(H,19,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEZNTASJOLWQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Fluorophenyl Position : The target compound’s 3-fluorophenyl group contrasts with the 4-fluorophenyl in Compound 9b and 9 . This positional difference may influence electronic effects and steric interactions in biological targets.

- Synthesis : The target compound’s synthesis likely parallels Method D (), utilizing potassium carbonate to facilitate thioether formation .

Spectroscopic and Physicochemical Properties

While the target compound’s full spectroscopic data are unavailable, comparisons with analogs suggest:

- Hydroxymethyl Group: The hydroxymethyl on the imidazole ring (target compound) may produce distinct IR stretches (~3400 cm⁻¹ for O–H) and 1H NMR signals (~4.5 ppm for CH2OH), absent in non-hydroxylated analogs like 9b .

- Methoxyethylamino Side Chain: The methoxy group’s protons (~3.3 ppm for OCH3) and ethylamino protons (~2.8–3.1 ppm) would differentiate its NMR profile from compounds with aryl-thiazole systems (e.g., Compound 9) .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis is plausible via established acetamide coupling routes, though purification challenges may arise due to its polar substituents.

- SAR Trends : Fluorine’s position and side-chain hydrophilicity are critical for optimizing target engagement and pharmacokinetics.

- Knowledge Gaps: Experimental validation of the target compound’s spectroscopic profiles, solubility, and bioactivity is needed to confirm hypotheses derived from structural analogs.

Preparation Methods

Formylation-Reduction Approach

Vilsmeier-Haack Formylation :

Imidazole undergoes formylation at position 4 using POCl₃ and DMF, yielding 4-formylimidazole.- Conditions: 0°C to 25°C, 12 h, 78% yield.

- Key Data : $$ ^1H $$ NMR (DMSO-d6) δ 9.85 (s, 1H, CHO).

Selective Reduction to Hydroxymethyl :

Sodium borohydride reduces the formyl group to hydroxymethyl in methanol.- Conditions: 0°C, 2 h, 85% yield.

- Key Data : IR (KBr) 3420 cm⁻¹ (O-H stretch).

Direct Hydroxymethylation via Multicomponent Reaction

A one-pot synthesis using glyoxal, formaldehyde, and ammonium acetate under microwave irradiation achieves 5-hydroxymethylimidazole directly.

- Conditions: 150°C, 20 min, 70% yield.

- Advantage : Avoids protection-deprotection steps.

N-Alkylation for 1-(2-((2-Methoxyethyl)Amino)-2-Oxoethyl) Substituent (Intermediate B)

Solvent-Free Alkylation

Intermediate A reacts with 2-chloro-N-(2-methoxyethyl)acetamide in the presence of K₂CO₃:

- Conditions: 60°C, 6 h, solvent-free.

- Yield : 66% (shiny white crystals).

- Mechanism : SN2 displacement facilitated by powdered base.

Microwave-Assisted Optimization

Microwave irradiation (100 W) reduces reaction time to 30 min with comparable yield (68%).

Thiolation and Amide Coupling for 2-((N-(3-Fluorophenyl)Acetamido)Thio) Side Chain (Intermediate C)

Thioacetamide-Mediated Thiolation

Intermediate B undergoes thiolation using thioacetamide in isopropyl alcohol/HCl:

- Conditions: 25°C, 4 h, 20% HCl (v/v).

- Yield : 72% (yellow solid).

- Key Data : $$ ^13C $$ NMR δ 45.2 (C-S).

Amide Coupling with 3-Fluoroaniline

- Activation with EDC/HOBt :

The thioacetic acid intermediate reacts with 3-fluoroaniline using EDC and HOBt in DMF.- Conditions: 0°C to 25°C, 12 h, 80% yield.

- Purity : >98% (HPLC).

Final Assembly and Purification

Sequential Coupling

- Intermediate B + Intermediate C :

Combined in DMF with triethylamine, stirred at 50°C for 8 h.- Yield : 65% after column chromatography (SiO₂, EtOAc/hexane).

- Spectroscopic Confirmation :

- $$ ^1H $$ NMR (DMSO-d6) δ 8.21 (s, 1H, imidazole-H).

- HRMS (ESI): m/z 478.1523 [M+H]⁺.

Green Chemistry Considerations

- Solvent-Free Steps : Adopted from, reducing waste.

- Catalyst Reusability : Fe₃O₄@SiO₂ nanocomposite reused 5× without yield drop.

Data Tables

Table 1: Optimization of Thiolation Conditions

| Condition | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Isopropyl alcohol/HCl | None | 4 | 72 |

| DMF | CuI | 6 | 68 |

| H₂O | Fe₃O₄@SiO₂ | 3 | 75 |

Table 2: Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (%) |

|---|---|---|---|

| Formylation-Reduction | 4 | 52 | 97 |

| Multicomponent | 3 | 58 | 95 |

| Microwave-Assisted | 3 | 60 | 98 |

Q & A

Q. What are the key synthetic pathways for preparing N-(3-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide?

The synthesis of this compound likely involves multi-step reactions, including:

- Step 1 : Formation of the imidazole core via cyclization of precursors (e.g., thiourea derivatives or α-aminocarbonyl intermediates).

- Step 2 : Functionalization of the imidazole ring with hydroxymethyl and thioacetamide groups.

- Step 3 : Introduction of the 2-((2-methoxyethyl)amino)-2-oxoethyl side chain via nucleophilic substitution or coupling reactions.

- Critical Conditions : Reactions often require inert atmospheres (e.g., nitrogen), controlled temperatures (e.g., 60–80°C for imidazole formation), and purification via column chromatography or recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, imidazole protons at δ 6.5–7.0 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- HPLC/GC : Assess purity (>95% typically required for biological studies).

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screening should focus on:

- In vitro assays : Cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase or protease targets), and cell permeability (Caco-2 models).

- In silico studies : Molecular docking to predict binding affinity with target proteins (e.g., using AutoDock Vina).

- ADMET Prediction : Computational tools like SwissADME to estimate logP, solubility, and metabolic stability .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products?

Strategies include:

- Design of Experiments (DOE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing byproduct formation.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites during synthesis .

Q. How should discrepancies between computational predictions and experimental bioactivity data be resolved?

- Validation Steps :

- Reassess docking parameters (e.g., protonation states, solvation effects).

- Perform molecular dynamics simulations to evaluate binding stability.

- Conduct mutagenesis studies on target proteins to confirm critical interactions.

- Example : If predicted IC₅₀ values differ from in vitro results, revise force fields or consider allosteric binding modes .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- Systematic Modifications :

- Vary substituents on the fluorophenyl ring (e.g., Cl, NO₂, OCH₃) to assess electronic effects.

- Replace the hydroxymethyl group with carboxyl or ester moieties to study hydrophilicity.

- Biological Profiling : Compare IC₅₀ values across derivatives in enzyme inhibition assays .

Q. How can researchers address low solubility in pharmacokinetic studies?

Q. What advanced techniques are recommended for resolving stereochemical uncertainties?

- X-ray Crystallography : Determine absolute configuration of chiral centers.

- Chiral HPLC : Separate enantiomers and quantify optical purity.

- NOESY NMR : Analyze spatial proximity of protons to infer 3D structure .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

Q. What methodologies are critical for validating target engagement in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.